molecular formula C21H19ClN2O5S B2829968 Methyl 3-(4-chlorobenzyl)-2-((2-ethoxy-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 422273-73-2

Methyl 3-(4-chlorobenzyl)-2-((2-ethoxy-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No. B2829968
CAS RN: 422273-73-2
M. Wt: 446.9
InChI Key: BFALOYYTGCRDIO-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity with other substances and its stability under various conditions .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and spectral data .

Scientific Research Applications

Synthetic Pathways

Methyl 3-(4-chlorobenzyl)-2-((2-ethoxy-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate and its derivatives are synthesized through various chemical reactions, often involving the alkylation of quinazolinone compounds. For instance, El-zohry and Abd-Alla (2007) detailed the synthesis of new 3-(2'-heterocyclicethyl)-2-methyl-3,4-dihydroquinazolin-4-one derivatives, starting from 3-(2'-Chloroethyl)-2-methyl-3,4-dihydroquinazolin-4-one. This process includes reactions with acetylacetone, ethyl acetoacetate, and diethylmalonate, followed by subsequent reactions to yield diverse derivatives (El-zohry & Abd-Alla, 2007).

Antimicrobial Properties

The antimicrobial efficacy of synthesized quinazolinone derivatives is a significant area of research. The compounds synthesized by El-zohry and Abd-Alla (2007) were tested for their antimicrobial activities, showing potential against various microbial strains. This indicates the role of such compounds in developing new antimicrobial agents (El-zohry & Abd-Alla, 2007).

Molecular Docking and Biological Studies

Molecular Docking

Kovalenko et al. (2020) conducted molecular docking simulations on derivatives of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, revealing their potential as inhibitors of Hepatitis B Virus (HBV) replication. This highlights the application of such compounds in antiviral research and the importance of computational studies in predicting biological activities (Kovalenko et al., 2020).

In Vitro Biological Studies

The in vitro experiments confirmed the high inhibition of HBV replication by the studied compounds at 10 µM concentration, aligning with the molecular docking predictions and showcasing the potential therapeutic applications of these quinazolinone derivatives in treating viral infections (Kovalenko et al., 2020).

properties

IUPAC Name

methyl 3-[(4-chlorophenyl)methyl]-2-(2-ethoxy-2-oxoethyl)sulfanyl-4-oxoquinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O5S/c1-3-29-18(25)12-30-21-23-17-10-14(20(27)28-2)6-9-16(17)19(26)24(21)11-13-4-7-15(22)8-5-13/h4-10H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFALOYYTGCRDIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C=CC(=C2)C(=O)OC)C(=O)N1CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4-chlorobenzyl)-2-((2-ethoxy-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

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